![molecular formula C8H7F9NNaO4S B13409590 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt CAS No. 68555-68-0](/img/structure/B13409590.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is a chemical compound known for its unique properties and applications. It is a derivative of glycine, an amino acid, and is characterized by the presence of a nonafluorobutyl group and a sulfonyl group. This compound is often used in various scientific research fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Glycine} + \text{N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nonafluorobutyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted glycine derivatives, while hydrolysis typically produces glycine and sulfonyl-containing by-products.
Scientific Research Applications
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts unique reactivity, allowing the compound to interact with various biological molecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
- 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
- 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride
Uniqueness
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is unique due to its specific combination of a glycine backbone with a nonafluorobutyl and sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
68555-68-0 |
|---|---|
Molecular Formula |
C8H7F9NNaO4S |
Molecular Weight |
407.19 g/mol |
IUPAC Name |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.Na/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
VWFMQKTZSJCNCT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



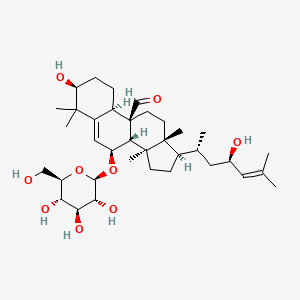
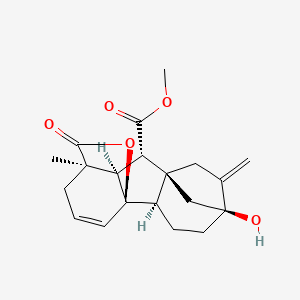
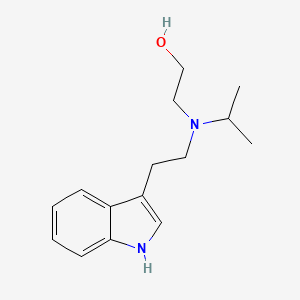

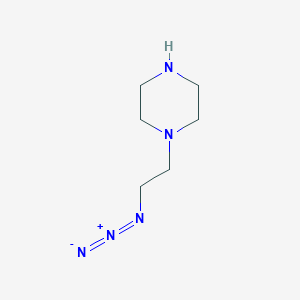
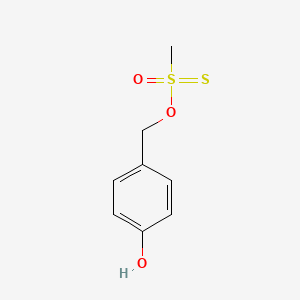
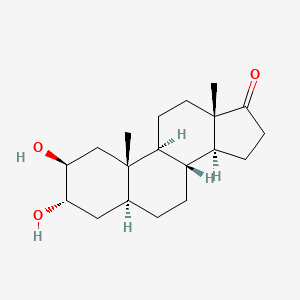
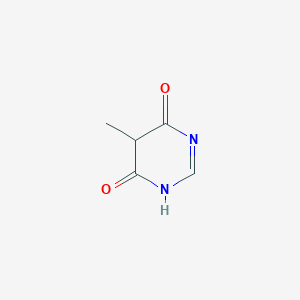
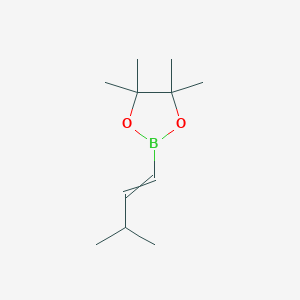
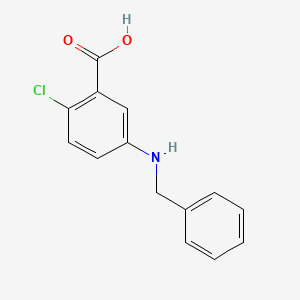
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)


